

Lomofungin: Applications in Fungal Genetics Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LOMOFUNGIN**

Cat. No.: **B1218622**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a phenazine antibiotic produced by *Streptomyces lomondensis*.^{[1][2]} It is a valuable tool in fungal genetics research due to its potent inhibitory effects on nucleic acid synthesis.^{[3][4]} Primarily, **Lomofungin** functions as a rapid and potent inhibitor of DNA-dependent RNA polymerase in fungi, thereby halting RNA synthesis.^{[5][6][7]} This property allows researchers to dissect various cellular processes that are dependent on transcription, such as gene expression, ribosome biogenesis, and the synthesis of specific enzymes. Its differential effects on various macromolecules provide a window into the regulatory networks governing fungal growth and development.

Mechanism of Action

Lomofungin's primary mode of action is the inhibition of RNA synthesis.^[8] It directly interacts with and inhibits DNA-dependent RNA polymerases in fungi.^[7] Studies in *Saccharomyces cerevisiae* have demonstrated that **Lomofungin** rapidly halts the synthesis of ribosomal precursor RNAs (rRNA) and messenger RNAs (mRNA), while the formation of small-molecular-weight RNA, such as 4S and 5S RNA, is less affected.^{[5][6]} Although protein synthesis can continue for a short period after the cessation of RNA synthesis, it eventually ceases as the existing mRNA transcripts decay.^{[5][6]} Under certain conditions, **Lomofungin** has also been shown to inhibit DNA synthesis, which may occur before the inhibition of RNA synthesis.^{[3][4]}

The inhibitory action of **Lomofungin** is thought to be related to its ability to chelate divalent cations like Mn^{2+} and Mg^{2+} , which are essential cofactors for RNA polymerase activity.^[9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of **Lomofungin** on various fungal species.

Fungal Species	Assay	Concentration	Effect	Reference
<i>Saccharomyces cerevisiae</i>	Growth Inhibition	5 - 10 µg/ml	Inhibition of growth.	[8]
<i>Saccharomyces cerevisiae</i>	Protein Synthesis	10 µg/ml	35% reduction in protein synthesis in whole cells.	[8]
<i>Saccharomyces cerevisiae</i>	RNA & DNA Synthesis	4 µg/ml	Inhibition of both RNA and DNA synthesis.	[8]
<i>Saccharomyces</i> strain 1016 protoplasts	RNA Synthesis	40 µg/ml	Almost complete halt of RNA synthesis after 10 minutes.	[5][6]
<i>Saccharomyces</i> strain 1016 protoplasts	Protein Synthesis	40 µg/ml	Continued for at least 40 minutes after RNA synthesis inhibition.	[5][6]
<i>Saccharomyces</i> strain 1016 protoplasts	rRNA & mRNA Synthesis	Not specified	Severely inhibited after 5 minutes of incubation.	[5][6]
<i>Saccharomyces cerevisiae</i> protoplasts	RNA Synthesis	20 µg/ml	Almost immediate inhibition of RNA synthesis.	[10]
<i>Saccharomyces cerevisiae</i> protoplasts	Protein Synthesis	20 µg/ml	Scarcely affected for at least 30 minutes.	[10]

Experimental Protocols

Protocol 1: General Inhibition of Fungal Growth

This protocol describes a method to assess the minimum inhibitory concentration (MIC) of **Lomofungin** against a target fungal species.

Materials:

- Target fungal strain
- Appropriate liquid growth medium (e.g., YPD for *S. cerevisiae*)
- **Lomofungin** stock solution (e.g., 1 mg/ml in a suitable solvent)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

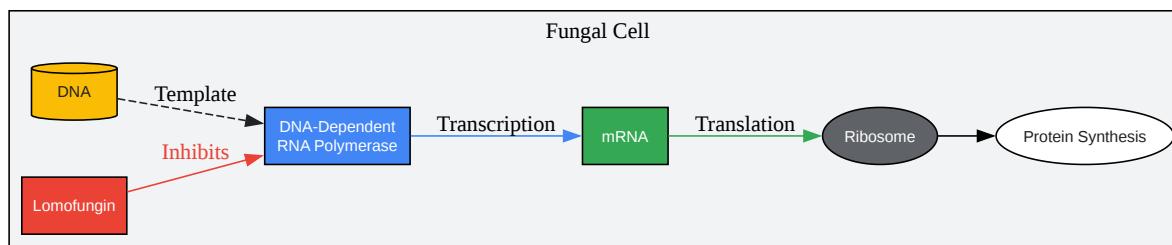
Methodology:

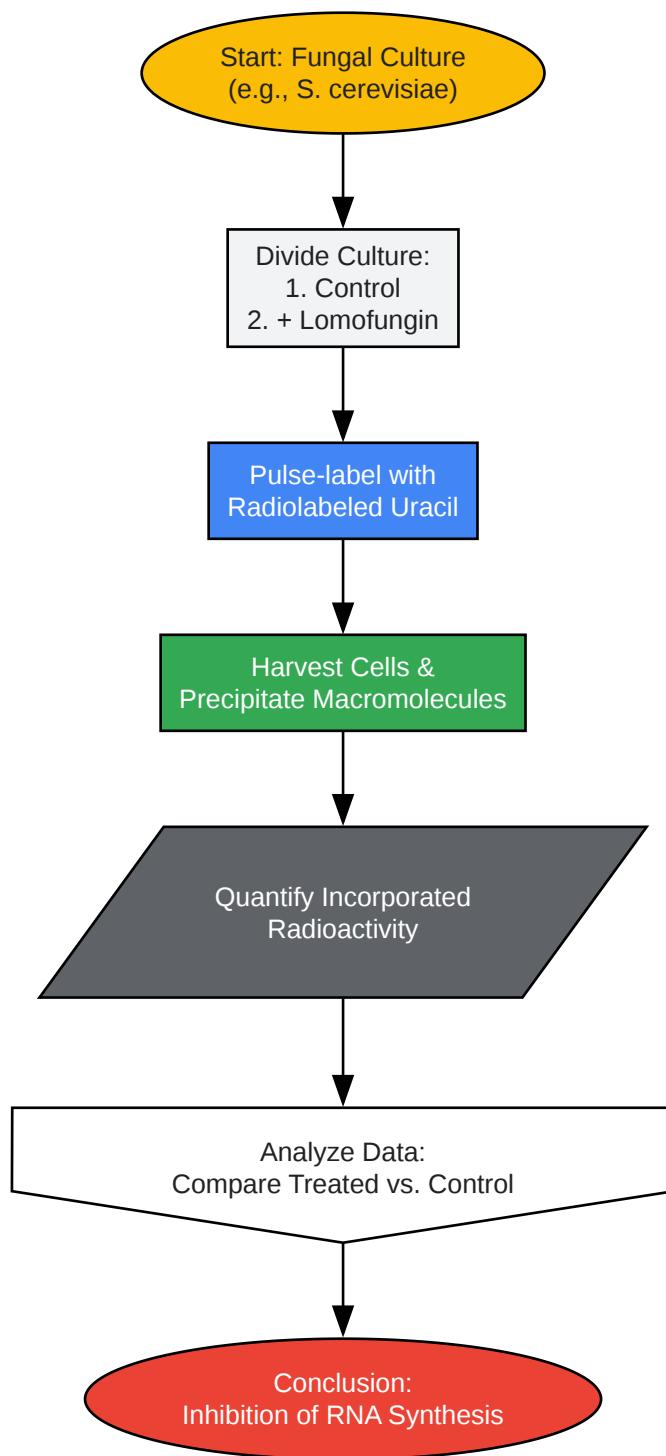
- Prepare Fungal Inoculum: Grow the fungal strain in the appropriate liquid medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of approximately 1×10^5 cells/ml.
- Serial Dilutions of **Lomofungin**: Prepare a series of twofold dilutions of the **Lomofungin** stock solution in the liquid growth medium directly in the wells of a 96-well plate. Concentrations could range from 0.1 to 100 μ g/ml. Include a no-drug control.
- Inoculation: Add the fungal inoculum to each well to a final volume of 200 μ l.
- Incubation: Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for *S. cerevisiae*) for 24-48 hours.
- Growth Assessment: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of **Lomofungin** that inhibits visible growth.

Protocol 2: Inhibition of RNA Synthesis in *Saccharomyces cerevisiae*

This protocol is designed to demonstrate the rapid inhibition of RNA synthesis by **Lomofungin** using radiolabeled precursors.

Materials:


- *Saccharomyces cerevisiae* strain (e.g., strain 1016)
- YPD medium
- **Lomofungin** (40 µg/ml final concentration)
- Radiolabeled uracil (e.g., [³H]-uracil)
- Trichloroacetic acid (TCA), 10% solution
- Glass fiber filters
- Scintillation counter and scintillation fluid


Methodology:

- Cell Culture: Grow *S. cerevisiae* in YPD medium to an early to mid-logarithmic phase.
- Pre-incubation: Harvest the cells by centrifugation, wash them, and resuspend them in fresh, pre-warmed YPD medium.
- **Lomofungin** Treatment: Divide the cell culture into two flasks. To one, add **Lomofungin** to a final concentration of 40 µg/ml. The other serves as the control.
- Pulse Labeling: At various time points after **Lomofungin** addition (e.g., 0, 5, 10, 20, 30 minutes), add [³H]-uracil to aliquots from both the treated and control cultures and incubate for a short period (e.g., 5 minutes) to pulse-label newly synthesized RNA.
- Precipitation: Stop the incorporation by adding cold 10% TCA.
- Filtration: Collect the TCA-precipitated material (which includes RNA) by vacuum filtration through glass fiber filters.

- **Washing:** Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.
- **Quantification:** Dry the filters and measure the incorporated radioactivity using a scintillation counter. A rapid decrease in radioactivity in the **Lomofungin**-treated samples compared to the control indicates inhibition of RNA synthesis.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lomofungin, a new antibiotic produced by *Streptomyces lomondensis* sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomofungin, a New Antibiotic Produced by *Streptomyces lomondensis* sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomofungine as an inhibitor of nucleic acid synthesis in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lomofungin as an inhibitor of nucleic acid synthesis in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lomofungin, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomofungin, an inhibitor of ribonucleic acid synthesis in yeast protoplasts: its effect on enzyme formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mode of Action of Lomofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- To cite this document: BenchChem. [Lomofungin: Applications in Fungal Genetics Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218622#lomofungin-applications-in-fungal-genetics-research\]](https://www.benchchem.com/product/b1218622#lomofungin-applications-in-fungal-genetics-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com